[4-(Hexylamino)phenyl](phenyl)methanone
Description
4-(Hexylamino)phenylmethanone is a methanone derivative featuring a phenyl group and a 4-substituted phenyl ring with a hexylamino (-NH-C₆H₁₃) moiety. The hexylamino group introduces significant lipophilicity, which may influence solubility, bioavailability, and biological activity compared to shorter-chain or polar substituents.
Properties
CAS No. |
169963-56-8 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
[4-(hexylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H23NO/c1-2-3-4-8-15-20-18-13-11-17(12-14-18)19(21)16-9-6-5-7-10-16/h5-7,9-14,20H,2-4,8,15H2,1H3 |
InChI Key |
TVQKKCYIDJYIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 4-(Hexylamino)phenylmethanone | -NH-C₆H₁₃ at para-phenyl | C₁₉H₂₃NO | 289.39 | High lipophilicity (estimated) |
| 4-(Aminomethyl)phenylmethanone | -CH₂NH₂ at para-phenyl | C₁₄H₁₃NO | 211.26 | Moderate polarity, lower logP |
| (4-Hydroxyphenyl)(4-methylphenyl)methanone | -OH, -CH₃ at para-phenyl | C₁₄H₁₂O₂ | 212.24 | Polar, higher aqueous solubility |
| (4-Chloro-2-methylphenyl)(4-methylphenyl)methanone | -Cl, -CH₃ substituents | C₁₅H₁₃ClO | 244.72 | Increased molecular weight, halogen effects |
| [4-(Acetyloxy)phenyl][4-(heptyloxy)phenyl]methanone | -OAc, -O-C₇H₁₅ | C₂₂H₂₆O₄ | 362.44 | Hydrolyzable ester, long alkoxy chain |
Key Differences:
Synthetic Routes: Aminomethyl derivatives (e.g., ) may involve reductive amination or coupling reactions. Halogenated analogs (e.g., ) often utilize Friedel-Crafts acylations or Suzuki-Miyaura couplings . Alkoxy-substituted methanones (e.g., ) are synthesized via nucleophilic substitution or esterification.
Biological Activity: Trifluoromethyl and heterocyclic substituents (e.g., imidazo[1,2-b]pyridazine in ) enhance binding to targets like retinol-binding proteins. The hexylamino group’s extended alkyl chain may improve pharmacokinetic profiles (e.g., half-life) compared to shorter chains .
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